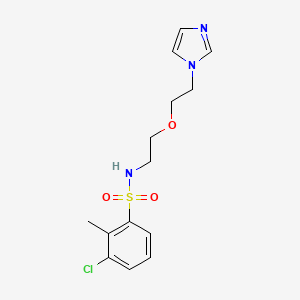
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is amphoteric in nature, showing both acidic and basic properties . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . The derivatives of 1, 3-diazole show different biological activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Tautomerism
The chemical compound N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide is a part of a broader class of compounds that includes sulfonamides, which have diverse applications in scientific research. Below, we explore some specific research applications related to compounds structurally related to or involving key functional groups present in this compound, while adhering to the exclusion criteria specified.
Tautomerism and Crystal Structures
Tautomerism is a significant aspect of the structural chemistry of sulfonamides, which can be distinguished using dispersion-corrected density functional theory (DFT-D) calculations and comparison of calculated and measured 13C solid-state NMR spectra. This approach helps in understanding the crystal structures and molecular dynamics of such compounds, shedding light on the versatility of sulfonamides in forming different tautomeric forms under various conditions (Xiaozhou Li et al., 2014).
Antimicrobial and Antifungal Activities
Sulfonamides bearing the imidazole moiety have shown potential in antimicrobial and antifungal applications. The synthesis of novel chiral and achiral N-substituted benzenesulfonamides and their evaluation for anti-HIV and antifungal activities highlight the compound's potential in therapeutic applications. This research demonstrates the structural versatility and biological relevance of sulfonamides in designing new drugs with specific activities (M. Zareef et al., 2007).
Antiproliferative Agents
The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives has been explored for their potential as effective antiproliferative and antimicrobial agents. Incorporating various biologically active moieties into the sulfonamide structure has led to compounds with significant cytotoxic activity against human cell lines, demonstrating the utility of such compounds in cancer research and potential therapeutic applications (Shimaa M. Abd El-Gilil, 2019).
Photodynamic Therapy for Cancer
New benzenesulfonamide derivatives substituted with Schiff base groups have shown remarkable potential in photodynamic therapy (PDT) for cancer treatment. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds make them suitable for Type II mechanisms in PDT, highlighting the role of sulfonamides in developing new photosensitizers for cancer therapy (M. Pişkin et al., 2020).
Catalysis
Imidazole-based sulfonamides have been identified as efficient catalysts in transesterification and acylation reactions, demonstrating their utility in organic synthesis. The use of N-heterocyclic carbene catalysts derived from sulfonamides for mediating reactions involving esters and alcohols at low catalyst loadings and room temperature showcases the chemical versatility and applicability of these compounds in synthetic chemistry (G. Grasa et al., 2003).
作用機序
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. They can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of targets. The specific pathways affected would depend on the specific compound and its targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary greatly depending on the specific compound. Generally, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Result of Action
The molecular and cellular effects of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. They can have a variety of effects due to their broad range of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of imidazole-containing compounds. Factors such as pH, temperature, and the presence of other substances can potentially affect the action of these compounds .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide plays a crucial role in biochemical reactions due to its structural components. The imidazole ring in this compound is known to interact with various enzymes and proteins. For instance, imidazole-containing compounds are known to inhibit enzymes such as cytochrome P450, which are involved in drug metabolism . The sulfonamide group in the compound can interact with proteins by forming hydrogen bonds, potentially inhibiting enzyme activity . These interactions suggest that this compound could be a potent inhibitor of certain enzymes, affecting various biochemical pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. This compound can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction . For example, imidazole-containing compounds have been reported to modulate the activity of kinases, which are crucial for cell signaling . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The imidazole ring can bind to the active site of enzymes, inhibiting their activity . This binding can occur through hydrogen bonding or coordination with metal ions present in the enzyme’s active site . The sulfonamide group can also form hydrogen bonds with amino acid residues in proteins, further inhibiting enzyme activity . These interactions can lead to changes in gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade over time, leading to a decrease in its effectiveness . Studies have shown that the compound can have long-term effects on cellular function, including changes in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal effects of the compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable effect . Additionally, high doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage considerations in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism . The compound can also interact with cofactors, affecting the activity of enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions can influence the compound’s effectiveness and its impact on cellular function .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These interactions can influence the compound’s effectiveness and its impact on cellular processes .
特性
IUPAC Name |
3-chloro-N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3S/c1-12-13(15)3-2-4-14(12)22(19,20)17-6-9-21-10-8-18-7-5-16-11-18/h2-5,7,11,17H,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHKOZIIFYWMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCOCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
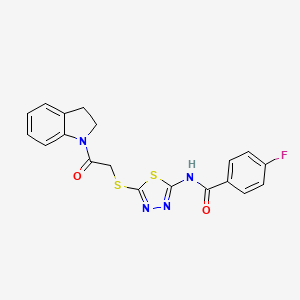
![1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2561988.png)
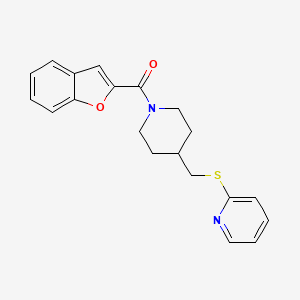
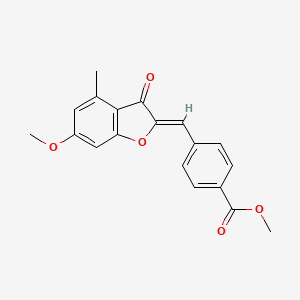
![(3E)-3-{[(3,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2561994.png)
![N-(3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline](/img/structure/B2561995.png)
![3-(3-Fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2561998.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2562001.png)
![N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/no-structure.png)
![2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2562003.png)
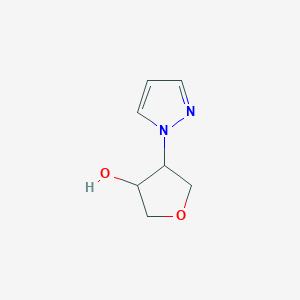
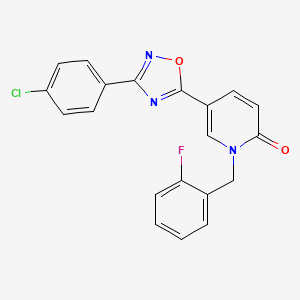
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2562008.png)
